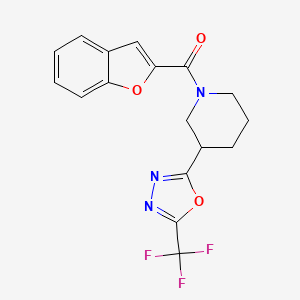

![molecular formula C16H11N3O3S B2726945 N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034563-51-2](/img/structure/B2726945.png)

N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

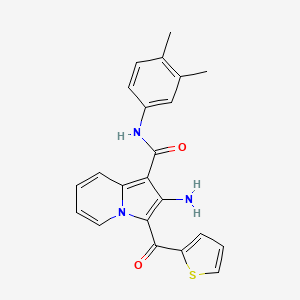

Benzo[c][1,2,5]thiadiazole derivatives are a class of organic compounds that have been widely studied due to their interesting optical and electrochemical properties . They are often used as acceptor heterocycles in the production of donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves cross-coupling reactions . For example, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can greatly influence their properties. For instance, the addition of a 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra along with a blue shift of both absorption maxima for the isoBTD-based compound as compared to the BTD-based compound .Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives are often studied in the context of their use in organic electronics . For example, the cross-coupling reactions of dibromides have been studied, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Scientific Research Applications

Anticancer Potential

Research on compounds with a thiadiazole scaffold, including benzamide groups, has shown significant promise in anticancer applications. Microwave-assisted synthesis of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides exhibited promising in vitro anticancer activity against human cancer cell lines. This study highlights the potential of thiadiazole and benzamide derivatives in cancer treatment, suggesting a possible relevance for N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in similar contexts (Tiwari et al., 2017).

Antimicrobial Activity

The synthesis of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been explored, with the resulting compounds demonstrating significant antibacterial and antifungal activities. This suggests that benzothiazole derivatives, including this compound, could have potential applications in developing new antimicrobial agents (Patel et al., 2015).

Fluorescence Applications

Studies on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, including those with structures similar to this compound, have indicated excellent photophysical properties. These properties include large Stokes shifts and solid-state fluorescence, making them promising for fluorescence-based applications (Zhang et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibitory effects, showing high efficiency against steel corrosion in acidic environments. This research indicates that compounds like this compound could potentially be developed as corrosion inhibitors, given their structural similarities and functional properties (Hu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been used as sensors for primary aromatic amines (paas), which are persistent and highly toxic organic pollutants .

Mode of Action

It is known that similar compounds interact with their targets through a static quenching process, which involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .

Biochemical Pathways

Similar compounds have been shown to interact with electron-rich paa molecules, leading to fluorescence quenching .

Result of Action

Similar compounds have been shown to exhibit high sensitivity and selectivity for paa detection .

Future Directions

properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-16(10-3-5-12-13(8-10)19-23-18-12)17-9-11-4-6-15(22-11)14-2-1-7-21-14/h1-8H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJDKQUYIOZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726871.png)

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2726875.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2726876.png)

![4-[1-(4-Cyclopropyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2726880.png)

![7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid](/img/structure/B2726883.png)